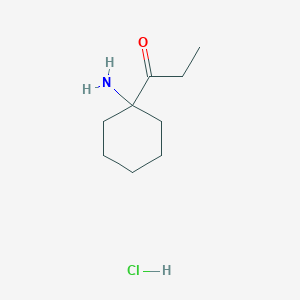

1-(1-Aminocyclohexyl)propan-1-one hydrochloride

Description

Properties

IUPAC Name |

1-(1-aminocyclohexyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-2-8(11)9(10)6-4-3-5-7-9;/h2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGIMJLQZSZCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859076-57-6 | |

| Record name | 1-(1-aminocyclohexyl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(1-Aminocyclohexyl)propan-1-one hydrochloride typically involves the reaction of cyclohexanone with propan-1-one in the presence of an amine. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(1-Aminocyclohexyl)propan-1-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1-Aminocyclohexyl)propan-1-one hydrochloride is widely used in scientific research across various fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclohexyl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 1-(1-aminocyclohexyl)propan-1-one hydrochloride with analogs from the evidence:

Pharmacological and Physicochemical Properties

- Cyclohexyl vs. Phenyl Substituents: The cyclohexyl group in the target compound likely increases lipophilicity compared to phenyl-substituted cathinones (e.g., 1-amino-1-phenylpropan-2-one hydrochloride ).

- Ketone Chain Length: The propan-1-one chain (vs. ethanone in ) adds a methylene group, which may improve metabolic stability and receptor interaction compared to shorter-chain analogs .

- Halogenation Effects: Fluorinated analogs like 2-fluoromethcathinone () demonstrate how electronegative substituents modulate serotonin/dopamine reuptake inhibition, a feature absent in the cyclohexyl-substituted target compound .

Biological Activity

1-(1-Aminocyclohexyl)propan-1-one hydrochloride, often referred to as a synthetic cannabinoid, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its interaction with cannabinoid receptors, specifically the CB1 receptor. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The molecular formula of 1-(1-Aminocyclohexyl)propan-1-one hydrochloride is CHClNO. The compound features a cyclohexyl ring connected to an amino group and a propanone moiety, contributing to its unique pharmacological properties.

The primary mechanism of action for 1-(1-Aminocyclohexyl)propan-1-one hydrochloride involves its binding affinity to the CB1 receptor in the central nervous system. This interaction can lead to various physiological effects, including analgesia, altered mood, and changes in appetite. Research indicates that the compound may act as an agonist at the CB1 receptor, mimicking the effects of endogenous cannabinoids.

Pharmacological Effects

Studies have shown that 1-(1-Aminocyclohexyl)propan-1-one hydrochloride exhibits several pharmacological effects:

- Analgesic Effects : Animal studies suggest that this compound may reduce pain perception through its action on cannabinoid receptors.

- Anti-inflammatory Properties : Preliminary research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

- Psychoactive Effects : As a synthetic cannabinoid, it may produce psychoactive effects similar to THC (tetrahydrocannabinol), including euphoria or altered mental state.

Toxicity and Safety Profile

While the therapeutic potential is promising, toxicity studies are essential. Reports indicate that synthetic cannabinoids can have unpredictable effects, including severe anxiety, paranoia, and cardiovascular complications. Long-term studies are needed to establish a comprehensive safety profile.

Case Study 1: Analgesic Efficacy

In a controlled study involving rodents, administration of 1-(1-Aminocyclohexyl)propan-1-one hydrochloride resulted in significant pain relief compared to control groups. The study measured pain thresholds using the hot plate test, demonstrating the compound's analgesic properties.

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment was conducted where subjects administered with the compound displayed altered behavior consistent with cannabinoid receptor activation. Observations included increased sociability and reduced anxiety levels in a controlled environment.

Comparative Analysis

To better understand the biological activity of 1-(1-Aminocyclohexyl)propan-1-one hydrochloride, it is essential to compare it with similar compounds:

| Compound Name | CB1 Affinity | Analgesic Effect | Psychoactive Effect | Safety Profile |

|---|---|---|---|---|

| 1-(1-Aminocyclohexyl)propan-1-one hydrochloride | High | Yes | Yes | Moderate risk |

| Δ9-THC | High | Yes | Yes | Moderate risk |

| JWH-018 | Moderate | Yes | High | High risk |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-aminocyclohexyl)propan-1-one hydrochloride, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves condensation of cyclohexylamine with propanone derivatives under acidic conditions. A key step is the formation of the hydrochloride salt via treatment with HCl in ethanol or methanol. Reaction conditions (e.g., temperature: 25–50°C, solvent polarity) are optimized using kinetic studies and TLC monitoring .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), confirmed by melting point analysis and NMR .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR (¹H/¹³C): Assigns cyclohexyl ring protons (δ 1.2–2.1 ppm) and ketone carbonyl (δ ~210 ppm).

- IR Spectroscopy : Confirms amine N-H stretches (~3300 cm⁻¹) and ketone C=O (~1700 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validates molecular ion [M+H]⁺ at m/z 186.2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.